molecular formula C31H33N5O B12135210 1-[2-(Naphthalen-1-yloxy)ethyl]-4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine

1-[2-(Naphthalen-1-yloxy)ethyl]-4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine

Cat. No.: B12135210
M. Wt: 491.6 g/mol
InChI Key: CTAMCWIQZYZMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Naphthalen-1-yloxy)ethyl]-4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a naphthalen-1-yloxy group, a pyrazolo[1,5-a]pyrimidin-7-yl moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Naphthalen-1-yloxy)ethyl]-4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalen-1-yloxyethyl intermediate, followed by the formation of the pyrazolo[1,5-a]pyrimidin-7-yl moiety, and finally, the coupling with piperazine.

    Preparation of Naphthalen-1-yloxyethyl Intermediate: This step involves the reaction of naphthalene with an appropriate alkylating agent under basic conditions to form the naphthalen-1-yloxyethyl intermediate.

    Formation of Pyrazolo[1,5-a]pyrimidin-7-yl Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidin-7-yl ring.

    Coupling with Piperazine: The final step involves the coupling of the naphthalen-1-yloxyethyl intermediate with the pyrazolo[1,5-a]pyrimidin-7-yl moiety in the presence of piperazine under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Naphthalen-1-yloxy)ethyl]-4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yloxyacetic acid derivatives, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-[2-(Naphthalen-1-yloxy)ethyl]-4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Naphthalen-1-yloxy)ethyl]-4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yloxy)-3-(phenylamino)propan-2-ol: Shares the naphthalen-1-yloxy group but differs in the presence of a phenylamino group.

    2-(Naphthalen-1-yloxy)acetic acid: Contains the naphthalen-1-yloxy group but has an acetic acid moiety instead of the pyrazolo[1,5-a]pyrimidin-7-yl and piperazine rings.

Uniqueness

1-[2-(Naphthalen-1-yloxy)ethyl]-4-{3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C31H33N5O

Molecular Weight

491.6 g/mol

IUPAC Name

7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C31H33N5O/c1-2-9-26-22-30(36-31(33-26)28(23-32-36)25-10-4-3-5-11-25)35-18-16-34(17-19-35)20-21-37-29-15-8-13-24-12-6-7-14-27(24)29/h3-8,10-15,22-23H,2,9,16-21H2,1H3

InChI Key

CTAMCWIQZYZMND-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.